Lithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate

Medicinal Chemistry IDH1 Inhibitors Oxetane Bioisosteres

Lithium(1+) 2-fluoro-5-(2-methyloxetan-2-yl)benzoate (CAS 2470438-95-8) is a pre-formed lithium carboxylate salt of a difunctional benzoic acid derivative. The molecule integrates three design elements within a single, fully assembled building block: a lithium benzoate moiety for direct salt metathesis or nucleophilic coupling, a 2-fluoro substituent known to modulate ortho electronic effects and metabolic soft spots, and a 2-methyloxetan-2-yl group at the 5-position that serves as a compact, non-planar heterocycle with established bioisosteric and physicochemical tuning properties.

Molecular Formula C11H10FLiO3
Molecular Weight 216.2 g/mol
Cat. No. B13590631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium(1+)2-fluoro-5-(2-methyloxetan-2-yl)benzoate
Molecular FormulaC11H10FLiO3
Molecular Weight216.2 g/mol
Structural Identifiers
SMILES[Li+].CC1(CCO1)C2=CC(=C(C=C2)F)C(=O)[O-]
InChIInChI=1S/C11H11FO3.Li/c1-11(4-5-15-11)7-2-3-9(12)8(6-7)10(13)14;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1
InChIKeyJECJTDBSTSTBPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium(1+) 2-Fluoro-5-(2-methyloxetan-2-yl)benzoate – Core Structural Identity and Procurement-Relevant Compound Class


Lithium(1+) 2-fluoro-5-(2-methyloxetan-2-yl)benzoate (CAS 2470438-95-8) is a pre-formed lithium carboxylate salt of a difunctional benzoic acid derivative . The molecule integrates three design elements within a single, fully assembled building block: a lithium benzoate moiety for direct salt metathesis or nucleophilic coupling, a 2-fluoro substituent known to modulate ortho electronic effects and metabolic soft spots, and a 2-methyloxetan-2-yl group at the 5-position that serves as a compact, non-planar heterocycle with established bioisosteric and physicochemical tuning properties . This combination eliminates the need for separate in-house salt formation or late-stage oxetane introduction steps. Its notified classification under the EC inventory confirms regulatory traceability for procurement in regulated research environments .

Why Interchanging Lithium(1+) 2-Fluoro-5-(2-methyloxetan-2-yl)benzoate with Other Oxetane Benzoates or Non-Fluorinated Analogs Compromises Synthetic Outcome


Substituting this compound with a positional isomer (e.g., oxetane at the 2- or 4-position, or 3-aryl oxetane benzoates) alters the trajectory of downstream metal-catalyzed cross-couplings and cyclocondensation reactions because the 5-(2-methyloxetan-2-yl) substitution pattern presents a distinct steric and electronic environment relative to both the carboxylate and the ortho-fluorine . Replacement by a non-fluorinated analog (e.g., lithium 2-(2-methyloxetan-2-yl)benzoate, CAS 2155852-03-0) forfeits the fluorine atom that has been shown in related systems to direct regioselective oxetane ring-opening and to influence binding affinity in target enzymes . Using the free acid instead of the lithium salt requires an additional deprotonation step that can depress yield in moisture-sensitive or base-sensitive downstream transformations, making the pre-formed lithium salt a process-optimized input .

Quantitative Differentiation Evidence: Lithium(1+) 2-Fluoro-5-(2-methyloxetan-2-yl)benzoate vs. Closest Structural Analogs


Positional Oxetane Isomerism Drives Divergent Biological Target Affinity in IDH1 Mutant Inhibitor Scaffolds

In the isoxazole-based IDH1 mutant inhibitor series disclosed in US10040791, the 5-(2-methyloxetan-2-yl) substitution on the isoxazole core (Example 77) produced an IC50 of 8 nM against IDH1 R132H and 94 nM against IDH1 R132C, whereas the 5-(2-fluoropropan-2-yl) analog (Example 50) exhibited an IC50 of 104 nM against the same R132H target . This 13-fold difference demonstrates that the 2-methyloxetan-2-yl group is not simply interchangeable with other sterically similar alkyl substituents; its specific geometry and polarity contribute to target engagement. The lithium(1+) 2-fluoro-5-(2-methyloxetan-2-yl)benzoate serves as a direct precursor to the benzoic acid building block required for constructing this privileged oxetane-bearing pharmacophore.

Medicinal Chemistry IDH1 Inhibitors Oxetane Bioisosteres

Ortho-Fluorine Substitution Enables Regioselective Oxetane Ring-Opening Unavailable to Non-Fluorinated Analogs

Fontenelle et al. (2020) demonstrated that in fluoroalkylidene-oxetane systems, the fluorine atom directs the regioselectivity of oxetane ring-opening with bromide ions through electronic rather than steric control, yielding tetrasubstituted fluoroalkenes with excellent geometric control . This fluorine-directed reactivity principle extends to 2-fluoroaryl oxetane substrates, where the ortho-fluorine atom on the benzoate ring can influence the site and stereochemical outcome of nucleophilic oxetane opening. By contrast, non-fluorinated analogs such as lithium 2-(2-methyloxetan-2-yl)benzoate (CAS 2155852-03-0) lack this electronic directing element, potentially leading to different product distributions under identical reaction conditions.

Synthetic Methodology Fluorine-Directed Reactivity Oxetane Functionalization

Lithium Counterion Provides Direct Synthetic Utility vs. Free Acid Forms Requiring In Situ Activation

The target compound is supplied as the pre-formed lithium carboxylate (C11H10FLiO3, MW 216.2) , in contrast to the corresponding free acid 2-fluoro-5-(2-methyloxetan-2-yl)benzoic acid (C11H11FO3, MW 210.2, CAS 2172252-99-0) . The lithium salt form enables direct use in salt metathesis reactions with organometallic reagents (e.g., Grignard reagents, organozinc halides) without the additional step of deprotonation with a lithium base, which can be exothermic and challenging to control at scale. For applications requiring the free acid, the lithium salt can be converted quantitatively by aqueous acid wash, providing flexibility in synthetic route design.

Organometallic Chemistry Salt Metathesis Process Chemistry

Oxetane Bioisosterism Provides Systematic Physicochemical Advantages Over Carbonyl- and gem-Dimethyl-Containing Building Blocks

The oxetane ring is a validated bioisostere for carbonyl and gem-dimethyl groups that induces profound changes in water solubility, lipophilicity, metabolic stability, and conformational preference when incorporated into drug-like scaffolds . Published studies demonstrate that oxetane incorporation can shift metabolic clearance away from cytochrome P450 pathways toward microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interaction liability . The 2-methyloxetan-2-yl motif in the target compound provides these bioisosteric benefits within a benzoate building block that can be directly incorporated into lead compounds, whereas alternative building blocks lacking the oxetane (e.g., 2-fluoro-5-isopropylbenzoates or 5-acetyl-2-fluorobenzoates) present carbonyl groups susceptible to reductive metabolism or gem-dimethyl groups with different conformational profiles.

Physicochemical Property Tuning Metabolic Stability Drug Design

Optimal Use Cases for Lithium(1+) 2-Fluoro-5-(2-methyloxetan-2-yl)benzoate Based on Verified Differentiation


Synthesis of Mutant IDH1 Inhibitor Candidates via Isoxazole Cyclocondensation

This lithium benzoate is a strategic building block for constructing the 5-(2-methyloxetan-2-yl)-isoxazole core found in US10040791 Example 77, which achieved an IC50 of 8 nM against IDH1 R132H . Using the pre-formed lithium salt streamlines the amide coupling or esterification step onto the isoxazole scaffold, avoiding in situ carboxylate activation. Medicinal chemistry groups pursuing IDH1 mutant oncology programs should prioritize this building block over non-oxetane or non-fluorinated analogs to maintain access to the most potent chemotype identified in the patent SAR.

Fluorine-Directed Oxetane Functionalization for Generating sp³-Rich Fluoroalkene Libraries

Building on the fluorine-directed oxetane ring-opening methodology demonstrated by Fontenelle et al. (2020) , researchers can employ this building block to generate stereodefined tetrasubstituted fluoroalkenes. The ortho-fluoro substituent provides electronic control over ring-opening regiochemistry, enabling the construction of structurally diverse compound libraries with defined olefin geometry. This application is unavailable to non-fluorinated oxetane benzoate analogs.

Late-Stage Bioisosteric Replacement in Lead Optimization Programs

For lead series where a 5-carbonyl or 5-alkyl benzoate moiety has been identified as a metabolic liability, this building block offers a direct drop-in replacement that introduces oxetane bioisosterism . The 2-methyloxetan-2-yl group can modulate LogD and shift metabolic clearance pathways while maintaining or improving target potency, as evidenced by the superior IDH1 potency of the oxetane-bearing analog versus the fluoroalkyl comparator . Procurement of the pre-assembled lithium salt allows for rapid SAR exploration without custom synthesis of the oxetane intermediate.

Parallel Synthesis and High-Throughput Chemistry Workflows

The lithium salt form (MW 216.2) is directly weighable and soluble in polar aprotic solvents such as DMF and DMSO , making it compatible with automated liquid-handling platforms for amide coupling or SN2 reactions. Compared to the free acid, which requires pre-activation or in situ base addition, the lithium salt reduces the number of reagent addition steps per well, decreasing cycle time and improving reproducibility in 96- or 384-well plate synthesis formats.

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